1-(p-Tolyl)piperazine dihydrochloride
Description
Contextualization within Piperazine (B1678402) Chemistry Research
The piperazine ring is often referred to as a "privileged scaffold" in medicinal chemistry. mdpi.com This term is used for molecular frameworks that are capable of binding to multiple, diverse biological targets. The widespread incorporation of the piperazine moiety into biologically active molecules is due to its unique physicochemical properties. nih.gov At physiological pH, the two nitrogen atoms of the piperazine ring allow it to act as a versatile connector or a basic handle, influencing a compound's solubility, lipophilicity, and ability to cross biological membranes.
The N-arylpiperazine subclass, to which 1-(p-Tolyl)piperazine belongs, is a cornerstone of modern drug discovery. nih.gov The direct attachment of an aromatic (aryl) system to the piperazine nitrogen creates a rigid, well-defined structural motif that is crucial for binding to various receptors and enzymes. Researchers can systematically modify the aryl group, the second nitrogen atom of the piperazine, and the linker between them to fine-tune the pharmacological profile of the resulting molecules. This modularity makes N-arylpiperazines an exceptionally attractive template for developing new chemical entities. mdpi.com
Historical Trajectory of Academic Inquiry on N-Arylpiperazines
The scientific journey of piperazine and its derivatives began with relatively simple applications. Initially, piperazine was investigated for its ability to dissolve uric acid and was later introduced as an anthelmintic agent in the 1950s to treat parasitic worm infections. researchgate.netresearchgate.netnih.gov The mechanism of action for this use involves paralysis of the parasite, leading to its expulsion from the host. researchgate.net
Over the decades, research evolved significantly from these early uses. The focus shifted towards the synthesis and investigation of N-arylpiperazine derivatives, which demonstrated a wide spectrum of pharmacological activities. nih.gov A major area of inquiry has been their interaction with the central nervous system (CNS), particularly as ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. mdpi.com This line of research has led to the development of numerous compounds studied for neurological and psychiatric conditions. The structural features of N-arylpiperazines proved ideal for achieving high affinity and selectivity for these aminergic G protein-coupled receptors (GPCRs). mdpi.comnih.gov
Contemporary Research Landscape and Unexplored Scientific Avenues
In recent years, the scope of N-arylpiperazine research has expanded beyond its traditional focus on CNS targets. Scientists are now exploring these compounds for a diverse range of applications, including oncology and immunology. For instance, certain arylpiperazine derivatives have shown potent cytotoxic effects against various cancer cell lines, opening up new avenues in the development of anti-proliferative agents. nih.gov One study highlighted that an amino-substituted p-tolylpiperazine derivative was the most potent among a series of tested compounds against breast cancer cells, suggesting that the tolyl group could be a beneficial component in this context. nih.gov
Furthermore, research into piperazine derivatives as potential radiation countermeasures is an emerging field. nih.gov The ability of these compounds to mitigate DNA damage from ionizing radiation presents a promising area for future investigation. Other studies have explored arylpiperazine derivatives as potential interferon inducers, indicating a role in modulating the immune system. nih.gov
Despite extensive research, several scientific avenues for 1-(p-Tolyl)piperazine dihydrochloride (B599025) and its analogs remain unexplored. Future research could focus on:
Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive investigation into how modifications to the tolyl group (e.g., changing the position of the methyl group to ortho- or meta-, or adding other substituents) affect biological activity.
Exploration of Anticancer Potential: Building on the finding that a related tolylpiperazine derivative showed promise, a focused effort to synthesize and screen a library of 1-(p-Tolyl)piperazine analogs against a wide panel of cancer cell lines could yield valuable results. nih.gov
Development of Novel Derivatives: The synthesis of "long-chain arylpiperazines" where the second piperazine nitrogen is connected to other pharmacologically active moieties, using 1-(p-Tolyl)piperazine as a starting building block.
Investigation as Radioprotective Agents: A detailed study of 1-(p-Tolyl)piperazine and related compounds for their ability to protect cells from radiation-induced damage, including mechanistic studies to understand the underlying pathways. nih.gov
The synthesis of N-arylpiperazines can be achieved through several established methods, such as the Buchwald-Hartwig amination, which involves a palladium-catalyzed reaction between an aryl halide (like p-chlorotoluene or p-bromotoluene) and piperazine. nih.govcolab.ws Another common approach is the nucleophilic aromatic substitution reaction between an activated aryl compound and piperazine.
Data Tables
The following tables provide key data related to 1-(p-Tolyl)piperazine and the broader research on N-arylpiperazines.
Table 1: Physicochemical Properties of 1-(p-Tolyl)piperazine This interactive table summarizes key computed and experimental properties for the base compound, 1-(p-Tolyl)piperazine. The dihydrochloride salt will have different measured properties, such as melting point and solubility.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | - |
| Molecular Weight | 176.26 g/mol | - |
| CAS Number | 39593-08-3 | nih.gov |
| Melting Point | 68.3 - 75.4 °C (Experimental for base) | nih.gov |
| Boiling Point | 294 - 297 °C (Predicted) | nih.gov |
| LogP (Octanol-Water) | 1.63 - 1.71 (Experimental) | nih.gov |
| pKa (Basic) | 7.98 (Predicted) | nih.gov |
Table 2: Summary of Key Research Findings on N-Arylpiperazines This table outlines significant research directions and findings for the N-arylpiperazine class of compounds.
| Research Area | Key Findings | Representative Compound Type | References |
| CNS Receptor Ligands | High affinity for serotonin (5-HT) and dopamine receptors; potential as agonists or antagonists. | Long-chain arylpiperazines (LCAPs) | mdpi.comnih.gov |
| Anticancer Activity | Exhibit cytotoxic effects against various cancer cell lines, including prostate and breast cancer. | Thiazolinylphenyl-piperazines, Amino-substituted p-tolylpiperazine | nih.govgoogle.com |
| Immunomodulation | Certain derivatives can induce type I interferon, suggesting a role in stimulating immune responses. | Dichloro-arylpiperazine derivatives | nih.gov |
| Radiation Countermeasures | Novel derivatives show potential in mitigating DNA damage caused by ionizing radiation. | 1-(2-hydroxyethyl)piperazine derivatives | nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-methylphenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-10-2-4-11(5-3-10)13-8-6-12-7-9-13;;/h2-5,12H,6-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGFOTNCJZITIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13078-14-3, 159263-04-4 | |
| Record name | 1-(p-Tolyl)piperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(p-tolyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(p-Tolyl)-piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 P Tolyl Piperazine Dihydrochloride and Analogues
Established Synthetic Pathways
The formation of the 1-(p-Tolyl)piperazine structure can be achieved through several strategic disconnections, primarily involving the formation of the aryl-nitrogen bond or the construction of the piperazine (B1678402) ring itself. The subsequent conversion to the dihydrochloride (B599025) salt is a standard procedure to enhance stability and aqueous solubility for research applications.
Direct N-alkylation or N-arylation of the piperazine ring is a fundamental and straightforward approach. This strategy involves the reaction of piperazine, or a monosubstituted derivative, with a suitable electrophile.
In the context of preparing analogues, N-alkylation is common. For instance, N-acetylpiperazine can be alkylated with various alkyl halides, followed by hydrolysis of the acetyl group to yield N-alkylpiperazines. researchgate.net A more direct approach involves the reaction of piperazine with an alkyl halide like benzyl (B1604629) chloride. To favor mono-substitution over di-substitution, the reaction can be performed using piperazine monohydrochloride, which is formed in situ from equimolar amounts of piperazine and its dihydrochloride salt. orgsyn.orgnih.gov This method effectively protects one of the nitrogen atoms, directing the alkylation to the free secondary amine. nih.gov Subsequent treatment with hydrochloric acid yields the desired dihydrochloride salt. orgsyn.org
The direct N-arylation of piperazine with an aryl halide like p-tolyl chloride via a classical nucleophilic substitution reaction is generally challenging due to the lower reactivity of aryl halides compared to alkyl halides. However, this transformation can be part of a broader strategy, for example, in the synthesis of N-alkyl piperazine side chains which are then coupled to other molecular fragments. nih.gov
A typical reaction for monosubstitution is outlined below:
| Reactants | Reagent | Solvent | Conditions | Product | Ref |
| Piperazine hexahydrate, Piperazine dihydrochloride | Benzyl chloride | Absolute ethanol (B145695) | 65°C, 30 min | 1-Benzylpiperazine (B3395278) | orgsyn.org |
| N-Acetylpiperazine | Butyl bromide | Toluene | Reflux | N-Butyl-N'-acetylpiperazine | researchgate.net |
| Piperazine | Methyl chloroformate | Acetic Acid | < 40°C | Methyl 4-piperazinecarboxylate | nih.gov |
This interactive table summarizes conditions for N-alkylation strategies.
The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-arylpiperazines. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the efficient coupling of aryl halides or triflates with amines, including piperazine, under relatively mild conditions. wikipedia.orgacsgcipr.org The reaction typically employs a palladium precursor, a phosphine (B1218219) ligand, and a base. acsgcipr.org
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylpiperazine product and regenerate the Pd(0) catalyst. libretexts.org
Several generations of catalyst systems have been developed, expanding the scope and efficiency of the reaction. wikipedia.org For the synthesis of 1-(p-Tolyl)piperazine, piperazine (or N-Boc-piperazine to ensure mono-arylation) would be coupled with a p-tolyl halide, such as 4-bromotoluene (B49008) or 4-chlorotoluene. nih.govrsc.org The choice of ligand is critical, with sterically hindered phosphines often providing the best results. wikipedia.org Recent advancements have reported rapid (as short as 10 minutes) and eco-friendly procedures under aerobic and even solvent-free conditions. nih.gov
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Ref |
| 4-Bromotoluene | N-Boc-piperazine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 96% | rsc.org |
| Aryl Chlorides | Piperazine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-Amyl alcohol | up to 97% | nih.gov |
| Aryl Halides | Amines | PdCl₂(P(o-Tolyl)₃)₂ | N/A | Toluene | High | libretexts.org |
This interactive table presents examples of Buchwald-Hartwig amination for N-arylpiperazine synthesis.
The Ullmann condensation, and specifically the Goldberg reaction for C-N bond formation, represents a classical, copper-catalyzed method for arylating amines. wikipedia.orgnih.gov This reaction is an alternative to palladium-catalyzed methods, though it traditionally required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.govorganic-chemistry.org
The reaction involves coupling an aryl halide with an amine in the presence of a copper catalyst and a base. wikipedia.org Aryl iodides are generally more reactive than bromides or chlorides. wikipedia.org Modern developments have introduced the use of ligands, such as diamines or amino acids (e.g., N,N-dimethyl glycine), which allow the reaction to proceed under much milder conditions with catalytic amounts of copper. organic-chemistry.orgmdpi.com
For the synthesis of 1-(p-Tolyl)piperazine, piperazine would be reacted with a p-tolyl halide, typically 4-iodotoluene (B166478) or 4-bromotoluene, using a copper(I) salt (e.g., CuI) as the catalyst, a suitable ligand, and a base like potassium carbonate or phosphate (B84403) in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.orgnih.gov
| Aryl Halide | Amine/Nucleophile | Catalyst/Ligand | Base | Conditions | Ref |
| Aryl Iodide/Bromide | Amine | CuI / Chelating Ligand | K₃PO₄ | Inert atmosphere | nih.gov |
| 4-Iodotoluene | Pyrazole | CuI / Ligand L27 | Cs₂CO₃ | 110°C | nih.gov |
| Aryl Halide | Aniline (B41778) | Copper(I) iodide / Phenanthroline | KOH | High Temperature | wikipedia.org |
This interactive table provides an overview of typical Ullmann-Goldberg reaction conditions.
Aromatic Nucleophilic Substitution (SNAr) is another fundamental pathway for forming aryl-nitrogen bonds. Unlike the previously discussed metal-catalyzed reactions, SNAr proceeds via a Meisenheimer complex intermediate and does not require a metal catalyst. mdpi.com However, this reaction is generally limited to aryl halides that are "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions to the leaving group. mdpi.com
Therefore, the direct synthesis of 1-(p-Tolyl)piperazine from an unactivated p-tolyl halide via SNAr is not feasible under standard conditions. The methyl group on the tolyl ring is electron-donating, which deactivates the ring toward nucleophilic attack. The Buchwald-Hartwig amination is often employed precisely when the SNAr reaction is not viable due to the low reactivity of the aryl coupling partner. acsgcipr.org
However, the SNAr strategy is highly effective for synthesizing analogues where the aryl ring is electron-deficient. For instance, reacting piperazine with 4-fluoronitrobenzene readily yields 1-(4-nitrophenyl)piperazine, which can then be chemically modified. mdpi.com
| Aryl Halide (Activated) | Nucleophile | Solvent | Conditions | Product Example | Ref |
| 4-Fluoro-2-nitrobenzoic acid | N-Methylpiperazine | N-Methylpiperazine (as solvent) | Heat | tert-butyl 4-methyl-2-nitro-5-(piperazin-1-yl)benzoate | mdpi.com |
This interactive table illustrates a typical SNAr reaction for piperazine arylation.
Reductive amination is a widely used and powerful method for forming C-N bonds, typically involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net This method is particularly valuable for synthesizing N-alkylated piperazine derivatives. mdpi.com
While not a direct method for creating the aryl-nitrogen bond of 1-(p-Tolyl)piperazine, it is crucial for synthesizing many of its analogues. For example, 1-arylpiperazines can be reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride to install a variety of alkyl groups on the second nitrogen atom. mdpi.comnih.gov
Furthermore, more complex strategies can build the piperazine ring itself using reductive amination. Intramolecular reductive amination of suitably designed amino-carbonyl precursors can lead to the formation of the piperazine core. researchgate.netresearchgate.net Biocatalytic approaches using imine reductases (IREDs) or reductive aminases (RedAms) are also emerging as sustainable and highly selective methods for this transformation. researchgate.net
This interactive table shows examples of reductive amination in the synthesis of piperazine derivatives.
The final step in the synthesis of the target compound is the formation of the dihydrochloride salt. Arylpiperazines are typically basic, oily, or solid compounds with limited water solubility. Conversion to a hydrochloride salt enhances crystallinity, improves handling characteristics, and increases aqueous solubility, which is often essential for biological testing and formulation. orgsyn.org
The process is generally straightforward. The free base, 1-(p-Tolyl)piperazine, is dissolved in a suitable organic solvent, such as absolute ethanol, methanol, or diethyl ether. orgsyn.orgchemicalbook.com A solution of hydrogen chloride (either as a gas bubbled through the solution or as a solution in a solvent like ethanol or ether) is then added. orgsyn.org The 1-(p-Tolyl)piperazine dihydrochloride, being insoluble in the non-polar solvent, precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried. orgsyn.orgchemicalbook.com The formation of the dihydrochloride occurs as both nitrogen atoms of the piperazine ring are protonated by the strong acid.
A general procedure involves dissolving the purified piperazine derivative in a solvent and adding two equivalents of hydrochloric acid.
| Starting Material | Reagent | Solvent | Outcome | Ref |
| 1-Benzylpiperazine (free base) | Hydrogen chloride in ethanol | Absolute ethanol | Precipitation of 1-benzylpiperazine dihydrochloride | orgsyn.org |
| 1-(2-Methoxyphenyl)piperazine (B120316) (in solution) | Diethyl ether | Methanol / Diethyl ether | Precipitation of 1-(2-methoxyphenyl)piperazine hydrochloride | chemicalbook.com |
| Piperazine | Ammonium chloride | Water | Aqueous solution of piperazine monohydrochloride | google.com |
This interactive table outlines methods for hydrochloride salt formation.
Advanced Synthetic Approaches and Process Optimization in Academic Research
Academic research has been pivotal in developing sophisticated and efficient methods for constructing complex piperazine-containing molecules. These approaches often focus on improving selectivity, reducing environmental impact, and enabling the synthesis of diverse libraries of compounds for drug discovery.
The synthesis of complex piperazine derivatives, particularly those with distinct substituents on the nitrogen atoms or the carbon framework, often necessitates multi-step protocols. A common and widely utilized strategy involves the use of protecting groups to achieve selective functionalization of one nitrogen atom over the other. nih.gov
An alternative to protection-deprotection strategies is the direct synthesis from acyclic precursors. For example, the synthesis of some N-aryl piperazines can be achieved by reacting an aniline precursor with bis(2-chloroethyl)amine. mdpi.com More intricate piperazine-containing structures, such as those found in recently approved drugs, may require the construction of the piperazine ring as part of a more complex polycyclic system. mdpi.com
The following table summarizes a general multi-step approach for the synthesis of N-arylpiperazines:
| Step | Description | Reactants | Reagents/Catalysts | Product |
| 1 | Protection | Piperazine, di-tert-butyl dicarbonate | - | N-Boc-piperazine |
| 2 | N-Arylation | N-Boc-piperazine, Aryl halide | Palladium catalyst, Ligand, Base | N-Aryl-N'-Boc-piperazine |
| 3 | Deprotection | N-Aryl-N'-Boc-piperazine | Acid (e.g., HCl, TFA) | N-Arylpiperazine |
This table represents a generalized synthetic scheme. Specific conditions may vary based on the substrates and desired products.
Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted piperazines. Achieving selective functionalization at a specific nitrogen or carbon atom is essential for creating complex molecules with desired biological activities.
A significant area of investigation has been the regioselective N-arylation of piperazine. Direct arylation of piperazine often leads to a mixture of mono- and di-substituted products. To address this, researchers have explored various catalytic systems. For example, a palladium-catalyzed amination using a specific ligand and solvent system has been shown to favor the formation of mono-arylpiperazines even when using a near-stoichiometric amount of piperazine. nih.gov This is a significant improvement over older methods that required a large excess of piperazine to achieve similar selectivity.
Beyond N-functionalization, the regioselective C-H functionalization of the piperazine ring has emerged as a powerful tool for introducing complexity. mdpi.com These methods allow for the direct modification of the carbon backbone of the piperazine ring, opening up new avenues for structural diversification. For instance, direct C-H lithiation of N-Boc protected piperazines, followed by reaction with an electrophile, can lead to the formation of C-substituted piperazines. mdpi.com The regioselectivity of this process can often be controlled by the choice of directing group and reaction conditions.
The following table highlights different approaches to achieve regioselective synthesis of piperazine derivatives:
| Approach | Description | Key Features | Example Reaction |
| Catalytic Mono-N-Arylation | Selective formation of N-arylpiperazines over N,N'-diarylpiperazines. | Use of specific palladium catalysts and ligands. | Pd-catalyzed amination of aryl bromides with unprotected piperazine. nih.gov |
| C-H Functionalization | Direct introduction of substituents onto the carbon atoms of the piperazine ring. | Transition-metal catalysis or directed lithiation. | Direct α-C–H lithiation of N-Boc piperazines. mdpi.com |
This table provides a summary of regioselective strategies. The specific outcomes depend on the chosen reagents and reaction conditions.
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis, and piperazine synthesis is no exception. Green chemistry principles are increasingly being applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of piperazine derivatives. biosynth.com Reactions that would typically require several hours of conventional heating can often be completed in a fraction of the time under microwave conditions, leading to significant energy savings. biosynth.com This technique has been applied to the one-pot synthesis of monosubstituted piperazines, providing comparable yields and purity to traditional methods but with substantially shorter reaction times. biosynth.com
Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. acs.org Biocatalytic methods for the synthesis of piperazines are emerging as a powerful alternative to traditional chemical routes. For instance, imine reductases have been used for the direct synthesis of piperazines from diamines and dicarbonyls in a one-step process. acs.org This method allows for the production of chiral piperazines with high enantioselectivity. acs.org Furthermore, immobilized enzymes can be used in continuous flow reactors, enhancing productivity and enabling catalyst reuse. biosynth.com
The table below compares different green chemistry approaches for piperazine synthesis:
| Green Chemistry Approach | Principle | Advantages | Example Application |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. | Reduced reaction times, energy efficiency. | One-pot synthesis of monosubstituted piperazines. biosynth.com |
| Flow Chemistry | Continuous processing in a reactor. | Improved safety, scalability, and automation. | Continuous preparation of piperazine-2-carboxamide. beilstein-journals.org |
| Biocatalysis | Use of enzymes as catalysts. | High selectivity, mild reaction conditions, reduced waste. | Direct synthesis of chiral piperazines using imine reductases. acs.org |
This table summarizes key green chemistry strategies applied to piperazine synthesis.
Mechanistic Investigations at the Molecular Level
Theoretical Frameworks and Computational Chemistry Studies
Computational chemistry serves as a powerful tool to predict and analyze the behavior of piperazine-containing compounds. By modeling molecular structures and their electronic properties, researchers can investigate reactivity, stability, and binding affinities, which are crucial for drug design and mechanistic elucidation.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the geometry, electronic features, and reactivity of piperazine (B1678402) derivatives. For instance, studies on related aryl sulfonyl piperazine derivatives using the DFT/B3LYP method have successfully optimized molecular structures and identified the most reactive and softest compounds within a series jddtonline.info.
These calculations allow for the determination of key quantum chemical parameters that govern reaction mechanisms. The energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule jddtonline.info. A smaller energy gap implies a more reactive molecule, more readily able to participate in chemical reactions.
While specific DFT studies on the reaction mechanisms of 1-(p-Tolyl)piperazine were not identified in the reviewed literature, the principles derived from studies on analogous arylpiperazine compounds are directly applicable. For example, a DFT study on 1-(4-Chlorophenyl) piperazine utilized the B3LYP functional to analyze its conformational properties, vibrational spectra, and nuclear magnetic shielding tensors, showing good agreement between theoretical and experimental data dergipark.org.tr. Such studies provide a robust framework for predicting the reactivity and mechanistic pathways of 1-(p-Tolyl)piperazine.
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to observe the time-dependent behavior of a molecular system, providing detailed information about the conformational changes and binding stability of a ligand within a biological target's active site.
MD simulations have been instrumental in understanding the interactions of various piperazine-containing compounds with their protein targets. For example, extended MD simulations were used to study phenyl-piperazine scaffolds as inhibitors of the eIF4A1 ATP-binding site, an important cancer target nih.gov. These simulations confirmed stable binding poses and identified key interactions, such as those with specific lysine, glutamine, glutamic acid, and arginine residues, which are crucial for the compound's inhibitory activity nih.gov.
In another study, MD simulations of piperazine-linked naphthalimide derivatives targeting carbonic anhydrase IX (CAIX) were performed to assess the stability of the ligand-protein complexes over time polyu.edu.hk. By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers could confirm that the complexes reached equilibrium and remained stable throughout the simulation, validating the docking results polyu.edu.hk. Similarly, MD simulations have been used to evaluate the binding patterns of piperazin-1-ylpyridazine derivatives with deoxycytidine triphosphate pyrophosphatase, another cancer target ijpsdronline.com.
These examples highlight the utility of MD simulations in refining the understanding of how piperazine derivatives, including potentially 1-(p-Tolyl)piperazine, interact with and stabilize within the binding pockets of their biological targets. The insights gained from MD simulations, such as identifying key interacting residues and assessing conformational stability, are invaluable for the rational design and optimization of new therapeutic agents nih.govemerging-researchers.org.
Quantum chemical calculations, encompassing methods like DFT and other ab initio techniques, are fundamental to the mechanistic elucidation of piperazine compounds cuny.edu. These methods provide a theoretical basis for understanding molecular structure, stability, and electronic properties, which are essential for predicting chemical behavior.
Studies on various piperazine derivatives demonstrate the broad applicability of these methods. For instance, quantum computational studies on ethyl, benzene, and furan sulfonyl piperazine derivatives have been used for comparative analysis of their spectroscopic and topological properties dntb.gov.ua. Global reactivity parameters derived from these calculations, such as electronegativity, chemical hardness, and electrophilicity index, help in predicting the reactivity of different piperazine compounds jddtonline.infomdpi.com.
The data from these calculations can be used to construct detailed models of reaction pathways and transition states. For example, in the context of atmospheric chemistry, quantum chemistry calculations have been used to derive corroborating photo-oxidation schemes for piperazine, modeling the pivotal reaction steps and predicting the branching ratios of different degradation pathways researchgate.net.
| Parameter | Significance in Mechanistic Elucidation | Typical Computational Method |
|---|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. | DFT (e.g., B3LYP) |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting interaction points. | DFT |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge delocalization and hyper-conjugative interactions, indicating molecular stability. | NBO analysis on DFT results |
| Global Reactivity Descriptors (Hardness, Electrophilicity) | Predicts the overall reactivity and reaction tendencies of the molecule. | Calculated from HOMO/LUMO energies |
In silico bioinformatic studies, particularly molecular docking, are essential for predicting the binding mode and affinity of a ligand to a biological target. These studies are often the first step in identifying potential drug candidates and understanding their mechanism of action at a molecular level.
The arylpiperazine scaffold is a common feature in many biologically active compounds, and numerous in silico studies have explored its binding to various targets. For example, molecular docking studies of piperazine derivatives have been conducted to investigate their anti-proliferative activity against prostate cancer cell lines by targeting the androgen receptor nih.gov. In one such study, a compound structurally related to 1-(p-Tolyl)piperazine, specifically 1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine, showed a strong binding affinity of -7.5 kcal/mol, forming hydrogen, electrostatic, and hydrophobic bonds with the receptor nih.gov.
Similarly, docking studies have been performed on:
Phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents, predicting their interaction with DNA and topoisomerase II nih.gov.
Piperazine-based inhibitors targeting the mTORC1 protein, a key regulator of cell growth implicated in cancer mdpi.com.
A massive library of 16.3 million piperazine-cored compounds designed as HIV-1 entry inhibitors targeting the gp120 envelope glycoprotein biorxiv.org.
Piperazine indole hybrids as potential agents against Trypanosomiasis, targeting the Trypanosoma brucei phosphofructokinase nih.govresearchgate.net.
These studies consistently demonstrate that the piperazine ring and its aryl substituent are critical for establishing key interactions within the target's binding site, including hydrogen bonds and π-type interactions with aromatic amino acid residues nih.gov.
Degradation Pathways and Atmospheric Chemistry of Piperazine Structures
The atmospheric degradation of amines is primarily initiated by their reaction with hydroxyl (OH) radicals. Detailed studies on the parent compound, piperazine, provide a foundational understanding of the potential degradation pathways for its derivatives.
The OH-initiated photo-oxidation of piperazine has been investigated in atmospheric simulation chambers and supported by quantum chemistry calculations researchgate.net. The reaction proceeds via H-abstraction from either a C-H bond on the ring or an N-H bond. For piperazine, the initial branching ratio for abstraction from the N-H group is approximately 0.18 ± 0.04, with the remainder occurring at the C-H positions researchgate.net. This initial step forms a piperazinyl radical, which then reacts with atmospheric components like O₂, NO, and NO₂.
Subsequent reactions lead to the formation of various degradation products. For piperazine, key products identified include 1-nitropiperazine, 1,4-dinitropiperazine, and the cyclic imine 1,2,3,6-tetrahydropyrazine (THPyz) researchgate.netresearchgate.net. These products can undergo further oxidation. Studies on other pharmaceutical compounds containing a piperazine ring have shown that degradation pathways often involve the oxidation and subsequent opening of the piperazine ring mdpi.com. For perazine derivatives, photooxidation has been identified as a primary degradation route in acidic aqueous solutions nih.gov. The metabolism of many arylpiperazine drugs in vivo also involves oxidation, often mediated by CYP enzymes, which can be considered a form of biological oxidation nih.gov.
While specific photo-oxidation data for 1-(p-Tolyl)piperazine is not available, the established mechanisms for piperazine suggest that its degradation would likely be initiated by OH radical attack. The presence of the electron-donating p-tolyl group may influence the preferred site of H-abstraction and the subsequent reaction pathways. The aromatic ring itself could also be a site for OH radical addition, leading to a different set of degradation products compared to the unsubstituted piperazine.
Chemical Stability under Simulated Environmental Conditions
The chemical stability of a compound is a critical parameter that influences its persistence, transformation, and ultimate fate in the environment. For 1-(p-Tolyl)piperazine dihydrochloride (B599025), understanding its behavior under various simulated environmental conditions—such as hydrolysis, photolysis, and thermal stress—is essential for predicting its environmental impact. While specific experimental studies on 1-(p-Tolyl)piperazine dihydrochloride are not extensively available in the public domain, the stability of the N-arylpiperazine scaffold can be inferred from studies on related compounds and general principles of chemical degradation.
N-phenylpiperazine and its derivatives are known to be susceptible to several degradation pathways, including hydrolysis, oxidation, and photodegradation. isaacpub.orgsemanticscholar.org The rate and extent of these degradation processes are typically influenced by factors such as pH, temperature, and exposure to light.
Hydrolytic Stability
Hydrolysis is a primary degradation pathway for many chemical compounds in aqueous environments. For piperazine derivatives, the stability can be significantly dependent on the pH of the solution. Studies on other phenylpiperazine compounds have shown that they can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. isaacpub.orgsemanticscholar.org For instance, research on a novel oxazolopyridonyl derivative of phenylpiperazine demonstrated that the degradation process is accelerated by the presence of hydroxide ions (pH > 9) and hydrogen ions (pH < 3). isaacpub.org
Photolytic Stability
Photodegradation involves the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from sunlight. The presence of the aromatic tolyl group in this compound suggests a potential for absorbing UV light, which could lead to photolytic degradation. The specific degradation pathway would depend on the energy of the light and the presence of other reactive species in the environment. Generally, N-arylpiperazines can undergo photo-oxidation or rearrangement reactions upon exposure to UV light. However, without specific experimental data, the photolytic stability of this compound remains speculative.
Thermal Stability
The thermal stability of piperazine and its derivatives has been investigated, particularly in the context of industrial applications such as carbon dioxide capture, where they are subjected to high temperatures. researchgate.net These studies indicate that while the piperazine ring is robust, thermal degradation can occur at elevated temperatures, often leading to complex reaction pathways and the formation of various degradation products. For this compound, significant thermal degradation is not expected under typical environmental temperature ranges. Decomposition would likely only occur at temperatures well above those found in the natural environment.
Oxidative Stability
Oxidative degradation can be another important environmental fate process. The piperazine moiety can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The presence of atmospheric oxidants or reactive oxygen species in water could contribute to the degradation of this compound over time. A forced degradation study on fluphenazine hydrochloride, a compound containing a piperazine ring, found that the most significant degradation occurred under oxidative stress conditions. nih.gov
To provide a clearer picture of how the stability of a compound like this compound would be assessed, the following table summarizes typical conditions used in forced degradation studies for N-arylpiperazine derivatives, based on findings from related compounds.
| Condition | Stress Agent | Typical Conditions | Potential Degradation Products |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 60°C | Ring-opened products, products of N-C bond cleavage |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 60°C | Products of N-C bond cleavage, oxidation products |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | N-oxides, hydroxylated derivatives |
| Photolysis | UV/Visible Light (ICH Q1B) | Ambient Temperature | Photo-rearranged isomers, photo-oxidized products |
| Thermal | Dry Heat | 60°C - 100°C | Decomposition products (at higher temperatures) |
Pharmacological Target Interaction Studies: Receptor Binding and Enzyme Modulation
In Vitro Receptor Binding Affinity and Selectivity Profiling
The following subsections detail the known in vitro binding characteristics of 1-(p-Tolyl)piperazine and its derivatives at various receptor subtypes. It is important to note that while the broader class of arylpiperazines has been extensively studied, specific binding data for 1-(p-Tolyl)piperazine dihydrochloride (B599025) is not always available in publicly accessible scientific literature.
Arylpiperazines are well-documented as ligands for various serotonin (B10506) (5-HT) receptor subtypes. These receptors are integral to the regulation of mood, cognition, and various physiological processes. While numerous arylpiperazine derivatives have been synthesized and evaluated for their affinity at 5-HT receptors, specific binding data for 1-(p-Tolyl)piperazine is limited. However, studies on related compounds provide some context. For instance, the arylpiperazine moiety is a common scaffold in the development of 5-HT1A receptor ligands. Research has shown that modifications to the aryl ring can significantly influence binding affinity and functional activity at this receptor subtype. A number of 1-arylpiperazines have been characterized as direct-acting serotonin agonists nih.gov.
Table 1: Serotonin Receptor Binding Affinity of 1-(p-Tolyl)piperazine Derivatives
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Source |
|---|---|---|---|
| Data Not Available | 5-HT1A | Data Not Available |
Table 2: Dopamine (B1211576) Receptor Binding Affinity of 1-(p-Tolyl)piperazine Derivatives
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Source |
|---|---|---|---|
| Data Not Available | D2 | Data Not Available |
Alpha-adrenergic receptors, particularly the alpha-1 subtype, are involved in the regulation of blood pressure and other autonomic functions. Many arylpiperazine compounds are known to possess affinity for these receptors. For example, 1-(2-Pyrimidinyl)piperazine is a known antagonist of the α2-adrenergic receptor but appears to have insignificant affinity for α1-adrenergic receptors wikipedia.org. The specific binding characteristics of 1-(p-Tolyl)piperazine at alpha-1 adrenergic receptors have not been extensively documented in the available literature.
Table 3: Alpha Adrenergic Receptor Binding Affinity of 1-(p-Tolyl)piperazine Derivatives
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Source |
|---|
Sigma receptors, including the sigma-1 and sigma-2 subtypes, are enigmatic proteins that are implicated in a variety of cellular functions and are targets for potential therapeutics for neurological disorders and cancer. Some arylpiperazine derivatives have been investigated for their interaction with sigma receptors. For instance, the compound 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)-piperazine dihydrochloride (SA4503) is a potent and highly selective agonist for σ1 receptors nih.gov. However, specific binding data for 1-(p-Tolyl)piperazine at either sigma-1 or sigma-2 receptors is not currently available.
Table 4: Sigma Receptor Binding Affinity of 1-(p-Tolyl)piperazine Derivatives
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Source |
|---|---|---|---|
| Data Not Available | sigma-1 | Data Not Available |
The androgen receptor is a nuclear hormone receptor that is a key target in the treatment of prostate cancer. Some research has explored arylpiperazine derivatives as potential androgen receptor antagonists. For example, a series of novel arylpiperazine derivatives were designed and synthesized as potential AR antagonists, with some compounds showing promising activity nih.gov. However, specific binding affinity data for 1-(p-Tolyl)piperazine at the androgen receptor is not provided in the readily accessible scientific literature.
Table 5: Androgen Receptor Binding Affinity of 1-(p-Tolyl)piperazine Derivatives
| Compound | Receptor Subtype | Binding Affinity (IC50, µM) | Source |
|---|
Enzyme Inhibition and Modulation Studies
The ability of a compound to inhibit or modulate the activity of enzymes is another critical aspect of its pharmacological profile. While the piperazine (B1678402) scaffold is present in many enzyme inhibitors, specific data on the direct enzyme-inhibiting properties of 1-(p-Tolyl)piperazine are scarce. One study identified that CYP2D6 is the enzyme responsible for the hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs nih.gov. This indicates that piperazine derivatives can be substrates for metabolic enzymes, but does not provide direct inhibition data for 1-(p-Tolyl)piperazine against a panel of enzymes.
Table 6: Enzyme Inhibition Data for 1-(p-Tolyl)piperazine Derivatives
| Enzyme | Inhibition (IC50/Ki, µM) | Source |
|---|
Cholinesterase Enzyme (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Kinetics
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a key strategy in the management of Alzheimer's disease. nih.govmdpi.com Studies on various piperazine derivatives have revealed their potential as cholinesterase inhibitors. For instance, a series of N-substituted piperazine derivatives has been evaluated for their dual inhibitory activity against both AChE and BChE. mdpi.com
The inhibitory potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. While specific IC50 values for 1-(p-tolyl)piperazine dihydrochloride are not available, research on related compounds provides a basis for speculation. For example, novel pyridazine-containing compounds with a piperazine moiety have demonstrated potent dual inhibition of both enzymes, with IC50 values in the micromolar to nanomolar range. mdpi.com One notable compound from a study exhibited an IC50 of 0.26 µM for AChE and 0.19 µM for BChE. mdpi.com The kinetics of inhibition by piperazine derivatives are often found to be of a mixed type.
Table 1: Cholinesterase Inhibition by Representative Piperazine Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Pyridazine-piperazine hybrid | AChE | 0.26 | mdpi.com |
| Pyridazine-piperazine hybrid | BChE | 0.19 | mdpi.com |
| Benzohydrazide-piperazine derivative | AChE | 44-100 | mdpi.comnih.gov |
| Benzohydrazide-piperazine derivative | BChE | >22 | mdpi.comnih.gov |
Note: This data is for structurally related compounds, not this compound itself.
Topoisomerase IIα and LSD1 Enzyme Modulation Investigations
Topoisomerase IIα is a vital enzyme involved in managing DNA topology during replication and transcription, making it a target for anticancer drugs. nih.govnih.gov Certain bis(2,6-dioxopiperazine) derivatives have been identified as inhibitors of mammalian topoisomerase II. nih.gov These compounds act by interfering with the catalytic cycle of the enzyme without stabilizing the cleavable complex, a mechanism distinct from many other topoisomerase II inhibitors. nih.govnih.gov The inhibitory potency of these derivatives, such as ICRF-193, can be significant, with IC50 values in the low micromolar range. nih.gov
Lysine-specific demethylase 1 (LSD1) is another enzyme implicated in cancer through its role in epigenetic regulation. nih.govnih.gov The inhibition of LSD1 is a promising therapeutic strategy. Research has shown that piperazine-based compounds can act as reversible inhibitors of LSD1, targeting the substrate-binding pocket. nih.gov While direct evidence for this compound is absent, the general structural motif is present in known LSD1 inhibitors.
Fatty Acid Amide Hydrolase (FAAH) Interaction Profiling
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids like anandamide. nih.govnih.gov Inhibition of FAAH leads to increased endocannabinoid levels, which has therapeutic potential for pain, inflammation, and anxiety. nih.govmdpi.com Piperidine (B6355638) and piperazine derivatives have been explored as potent and selective FAAH inhibitors. nih.gov These compounds, particularly those with a carbamate (B1207046) or urea (B33335) moiety, can act as irreversible inhibitors by forming a covalent adduct with the catalytic serine residue of FAAH. nih.gov The piperazine ring in these inhibitors appears to play a role in orienting the molecule within the active site to facilitate this covalent interaction. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
SAR and QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity, providing insights for the design of more potent and selective molecules.
Elucidation of Key Structural Features for Target Affinity and Selectivity
For arylpiperazine derivatives, several structural features are critical for their interaction with biological targets. The nature and position of substituents on the phenyl ring, the length and nature of the linker connecting the piperazine to other moieties, and the presence of specific functional groups all play a role in determining affinity and selectivity. For instance, in a series of arylpiperazine ligands for serotonin receptors, substitution at the ortho position of the phenyl ring with a group having a negative potential was found to be favorable for affinity. nih.gov
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling and Validation
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the three-dimensional structural requirements for biological activity. These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.
For various series of piperazine derivatives, 3D-QSAR models have been successfully developed. nih.govekb.egnih.gov These models typically exhibit good statistical significance, with high squared correlation coefficients (R²) and cross-validated correlation coefficients (q² or Q²), indicating their robustness and predictive ability. ekb.eg For example, a 3D-QSAR model for a set of alkylpiperazine derivatives as GSK-3β inhibitors yielded an R² of 0.95 and a Q² of 0.56. ekb.eg Such models can guide the design of new, more potent inhibitors by highlighting the key interaction points within the target's binding site.
Table 2: Representative Statistical Parameters from 3D-QSAR Studies of Piperazine Derivatives
| Study Subject | Model Type | R² | q² (Q²) | Reference |
|---|---|---|---|---|
| Alkylpiperazine GSK-3β Inhibitors | 3D-QSAR | 0.95 | 0.56 | ekb.eg |
| Hydantoin-phenylpiperazine 5-HT1A/α1 Ligands | CoMFA | High | High | nih.gov |
| Aryl alkanol piperazine antidepressants | 2D-QSAR | >0.924 | >0.870 | nih.gov |
Note: This data is for structurally related compounds and general classes, not this compound itself.
Analytical Research Methodologies for Compound Characterization and Quantification
Chromatographic Separation and Purity Assessment in Research Samples
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Assessment
Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective analytical technique for the qualitative assessment of 1-(p-Tolyl)piperazine dihydrochloride (B599025). Its primary applications in the context of this compound include monitoring the progress of synthesis reactions, identifying the compound in mixtures, and providing a preliminary estimation of its purity. The separation on a TLC plate is based on the principle of differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase, with the separation being governed by polarity.
For the analysis of 1-(p-Tolyl)piperazine dihydrochloride, both normal-phase and reversed-phase TLC can be employed. In normal-phase TLC, a polar stationary phase, typically silica (B1680970) gel, is used in conjunction with a less polar mobile phase. nih.gov Conversely, reversed-phase TLC utilizes a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase. nih.gov The choice between these two modes depends on the specific analytical goal and the nature of the other components in the sample.
Reaction Monitoring:
In the synthesis of this compound, TLC is an indispensable tool for tracking the conversion of starting materials to the final product. By spotting the reaction mixture on a TLC plate at various time intervals alongside the starting materials, the progress of the reaction can be visualized. The disappearance of the starting material spots and the appearance and intensification of the product spot indicate the progression of the reaction towards completion. This allows for the optimization of reaction times and conditions.
Preliminary Purity Assessment:
TLC provides a quick indication of the purity of a sample of this compound. A pure sample should ideally present as a single spot on the developed chromatogram. The presence of multiple spots suggests the existence of impurities. However, it is important to note that a single spot does not definitively guarantee purity, as some impurities may not be resolved or may not be visible under the detection method used.
Stationary and Mobile Phases:
The selection of an appropriate stationary and mobile phase is critical for achieving good separation. For 1-(p-Tolyl)piperazine and related arylpiperazines, silica gel 60 F254 plates are a common choice for the stationary phase. mdpi.com The "F254" designation indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds, such as 1-(p-Tolyl)piperazine, under UV light at 254 nm. nih.gov
The mobile phase composition must be optimized to achieve a suitable retention factor (Rf) for the compound, ideally between 0.3 and 0.7 for good resolution. chemicalbook.com For arylpiperazines on silica gel, various solvent systems can be employed. A common approach is the use of a binary mixture of a non-polar solvent and a more polar solvent. For instance, mixtures of ethyl acetate (B1210297) and hexane (B92381) are frequently used. humanjournals.com The polarity of the mobile phase, and thus the Rf value, can be fine-tuned by adjusting the ratio of these solvents. For basic compounds like piperazine (B1678402) derivatives, the addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase can improve spot shape and prevent streaking by neutralizing acidic sites on the silica gel.
A study on various piperazine derivatives by the United Nations Office on Drugs and Crime provides examples of solvent systems used for TLC analysis, which can be adapted for 1-(p-Tolyl)piperazine. nih.gov While specific Rf values for 1-(p-Tolyl)piperazine are not provided, the data for structurally similar compounds can serve as a guide.
Visualization Techniques:
Since this compound is a colorless compound, various visualization techniques are required to locate the spots on the TLC plate after development. A non-destructive method is the use of a UV lamp. neuroquantology.com Due to its aromatic tolyl group, the compound will absorb UV light at 254 nm and appear as a dark spot on the fluorescent background of the TLC plate. nih.gov
Destructive visualization methods involve spraying the TLC plate with a chemical reagent that reacts with the compound to produce a colored spot. neuroquantology.com Common visualization reagents that can be used for piperazine derivatives include:
Iodine Vapor: The plate is placed in a chamber containing iodine crystals. Organic compounds, including arylpiperazines, will adsorb the iodine vapor and appear as brown or yellow-brown spots. nih.gov
Potassium Permanganate Stain: This is a general-purpose oxidizing stain. Compounds that can be oxidized will appear as yellow or brown spots on a purple background. unodc.org
Dragendorff's Reagent: This reagent is commonly used for the detection of alkaloids and other nitrogen-containing compounds, making it suitable for piperazine derivatives. It typically produces orange or orange-red spots.
Ninhydrin (B49086): While primarily used for primary and secondary amines, some piperazine derivatives may yield a colored spot (often purple or pink) upon heating with a ninhydrin solution. humanjournals.com
Data Interpretation and Rf Values:
The retention factor (Rf) is a key parameter obtained from a TLC experiment. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemicalbook.com
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature, and plate saturation). chemicalbook.com Therefore, it is crucial to run a reference standard of this compound alongside the unknown sample for reliable identification.
The following interactive table provides representative TLC data for arylpiperazines, which can be used as a reference for developing a suitable method for this compound. Given that 1-(p-Tolyl)piperazine is structurally similar to other arylpiperazines, its Rf values are expected to be in a comparable range in these systems.
| Compound | Stationary Phase | Mobile Phase System | Visualization Method | Approximate Rf Value | Reference |
| 1-Benzylpiperazine (B3395278) (BZP) | Silica Gel | Methanol:Ammonia (100:1.5) | UV (254 nm), Dragendorff's Reagent | 0.15 | nih.gov |
| 1-(3-Chlorophenyl)piperazine (mCPP) | Silica Gel | Methanol:Ammonia (100:1.5) | UV (254 nm), Dragendorff's Reagent | 0.37 | nih.gov |
| 1-(p-Tolyl)piperazine | Silica Gel | Ethyl Acetate:Hexane (1:1) | UV (254 nm), Iodine Vapor | Estimated 0.4-0.6 | humanjournals.com |
| 1-(p-Tolyl)piperazine | RP-18 | Methanol:Water (80:20) | UV (254 nm) | Estimated 0.3-0.5 | researchgate.net |
Note: The Rf values for 1-(p-Tolyl)piperazine are estimated based on the behavior of structurally similar arylpiperazines and general chromatographic principles. Actual values must be determined experimentally.
Exploration of the Compound As a Research Tool and Chemical Probe
Utilization as a Building Block in Complex Heterocyclic Chemical Synthesis
The 1-arylpiperazine motif, exemplified by 1-(p-tolyl)piperazine, is a privileged structure in drug discovery, frequently serving as a key starting material or intermediate in the synthesis of more complex heterocyclic systems. The piperazine (B1678402) ring offers two nitrogen atoms that can be functionalized, allowing for the construction of diverse molecular architectures.
The synthesis of novel compounds often involves leveraging the nucleophilicity of the secondary amine in the piperazine ring. For instance, the piperazine core is a fundamental component in the creation of novel therapeutic agents. Research has demonstrated the synthesis of piperazine-quinoline hybrids through multicomponent reactions like the Petasis reaction. researchgate.net In these syntheses, a piperazine derivative can be reacted with other components to build complex molecules with potential therapeutic applications, such as in Alzheimer's disease. researchgate.netresearchgate.net
Furthermore, the 1-(p-tolyl)piperazine structure can be incorporated into larger, fused heterocyclic systems. One general strategy involves the reaction of N-substituted iminodiacetic acids, which can be derived from primary amines like p-toluidine (B81030) (a precursor to 1-(p-tolyl)piperazine), to form piperazine-2,6-dione (B107378) rings. nih.gov These diones can then serve as intermediates for further chemical elaboration. Another approach involves the reaction of a substituted piperazine with a suitable precursor to form complex structures, such as clozapine (B1669256) analogues, which are significant in the development of antipsychotic therapeutics. researchgate.net In one example, a derivative, 1-(3-(p-tolyloxy)propyl)piperazine, was used to synthesize a dibenzodiazepine derivative, highlighting the role of the tolyl-piperazine moiety as a key building block. researchgate.net
The synthetic utility is further demonstrated in the preparation of polyamine structures designed for specific biological functions, such as siRNA delivery. nih.gov In these multi-step syntheses, a piperazine derivative is often protected and then reacted sequentially to build up a larger, functional molecule. For example, 2-(piperazin-1-yl)ethanamine can be used as a starting point, which is then elaborated through reactions like reductive amination to attach other cyclic systems. nih.gov While not directly using 1-(p-tolyl)piperazine, these syntheses exemplify the chemical strategies applicable to it.
| Starting Material/Intermediate | Synthetic Reaction Type | Resulting Heterocyclic System | Reference |
| Piperazine Derivative | Petasis multicomponent reaction | Piperazine-quinoline hybrids | researchgate.netresearchgate.net |
| N-substituted iminodiacetic acid | Cyclization | 1-Phenyl-piperazine-2,6-diones | nih.gov |
| 1-(3-(p-tolyloxy)propyl)piperazine | Reaction with a tricyclic lactam | Dibenzodiazepine analogue | researchgate.net |
| 2-(Piperazin-1-yl)ethanamine | Reductive amination | Polyamine-functionalized piperidines | nih.gov |
Application in the Design of Multi-Target Directed Ligands for Polypharmacology Studies
Polypharmacology, the concept of a single drug molecule interacting with multiple biological targets, has emerged as a promising strategy for treating complex multifactorial diseases like Alzheimer's Disease (AD). nih.gov The 1-arylpiperazine scaffold, including the 1-(p-tolyl)piperazine moiety, is a cornerstone in the design of such Multi-Target-Directed Ligands (MTDLs) due to its ability to be recognized by various receptors. jneonatalsurg.com
In the context of AD, researchers have designed MTDLs that simultaneously target key pathological pathways, such as cholinergic dysfunction and amyloid-beta (Aβ) aggregation. jneonatalsurg.com The piperazine-quinoline hybrids are a prime example, where the piperazine moiety is often linked to a quinoline (B57606) scaffold. researchgate.netresearchgate.net These compounds have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmitter regulation. researchgate.net The arylpiperazine portion of the molecule often plays a crucial role in binding to these enzymes.
For instance, a study on piperazine-quinoline hybrids identified a compound containing a 4-chloroaniline (B138754) moiety and a 4-methoxybenzyl group as having potent inhibitory activity against both AChE and BuChE. researchgate.net The design strategy often involves linking a known pharmacophore for one target (e.g., a fragment for cholinesterase inhibition) to an arylpiperazine moiety known to interact with another target, such as serotonin (B10506) or sigma receptors. mdpi.com
The versatility of the piperazine linker allows for the conjugation of different pharmacophores to achieve dual or multiple target engagement. mdpi.com Research into dual-acting ligands for histamine (B1213489) H3 and sigma-1 (σ1) receptors has shown that the nature of the heterocyclic amine (piperazine vs. piperidine) can significantly influence affinity for the respective targets. nih.gov While a piperidine (B6355638) ring was found to be influential for σ1 receptor activity, the piperazine core remains a key element for building ligands that can bridge interactions with multiple receptor sites. nih.gov This principle is applied in the development of MTDLs targeting serotonin receptors and cholinesterases, where the piperazine unit connects fragments responsible for interacting with each target. mdpi.com
| MTDL Scaffold | Target 1 | Target 2 | Therapeutic Area | Reference |
| Piperazine-quinoline hybrids | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BuChE) | Alzheimer's Disease | researchgate.netresearchgate.net |
| Benzyl (B1604629) Piperazine derivatives | Acetylcholinesterase (AChE) | Beta-Amyloid (Aβ) | Alzheimer's Disease | jneonatalsurg.com |
| 4-(Diphenylmethyl)-1-piperazine derivatives | Histamine H1 receptor | Cholinergic receptors | Allergy / Anticholinergic | ijrrjournal.com |
| Piperazine/Piperidine derivatives | Histamine H3 receptor | Sigma-1 (σ1) receptor | Pain (Antinociception) | nih.gov |
| 1-(Phenylsulfonyl)-1H-indole-piperazine hybrids | 5-HT6 Receptor | Cholinesterases (AChE/BChE) | Alzheimer's Disease | mdpi.com |
Development as a Pharmacological Probe for Receptor System Characterization
Derivatives of 1-arylpiperazine are widely used as pharmacological probes to investigate the structure, function, and physiological role of various neurotransmitter receptors. ijrrjournal.com The specific substitution on the phenyl ring, such as the p-tolyl group, can modulate the affinity and selectivity of the ligand for different receptor subtypes.
The arylpiperazine motif is a well-established pharmacophore for serotonin (5-HT) receptors. scinito.ai For example, a rationally designed piperazine derivative demonstrated high affinity for the 5-HT1A receptor, indicating the utility of this scaffold in developing selective ligands to probe this receptor system. scinito.ai Other derivatives, like meta-chlorophenylpiperazine, have been used to characterize interactions with the serotonin transporter (SERT). ijrrjournal.com
Beyond the serotonergic system, these compounds are instrumental in characterizing other receptor families. N-phenylpiperazine derivatives have been used to explore the binding mechanisms of the α1A-adrenoceptor, a target in the cardiovascular system. rsc.org Molecular docking and affinity chromatography studies with these derivatives have helped identify key amino acid residues (such as Asp106 and Ser192) within the receptor's binding site, with the binding driven by hydrogen bonds and electrostatic forces. rsc.org
Furthermore, the piperazine scaffold has been modified to create probes for cannabinoid receptors. In an effort to develop peripherally restricted CB1 receptor antagonists, analogues of the drug otenabant (B1677804) were synthesized where the original 4-aminopiperidine (B84694) group was replaced with a functionalized piperazine. nih.gov This substitution allowed for a detailed exploration of the structure-activity relationship (SAR) at the CB1 receptor, leading to the discovery of potent and selective antagonists. nih.gov These studies highlight how systematic modification of the 1-arylpiperazine core, including variations of the aryl group and functionalization of the second piperazine nitrogen, provides a powerful toolkit for characterizing and modulating receptor systems.
| Piperazine Derivative Type | Receptor System Probed | Key Finding | Reference |
| N4-substituted arylpiperazine | Serotonin 5-HT1A Receptor | High binding affinity demonstrated. | scinito.ai |
| meta-chlorophenylpiperazine | Serotonin Transporter (SERT) | Characterized interactions with monoamine transporters. | ijrrjournal.com |
| N-Phenylpiperazine derivatives | α1A-Adrenoceptor | Identified key binding site residues and forces. | rsc.org |
| Functionalized 6-piperazin-1-yl-purines | Cannabinoid Receptor 1 (CB1) | Elucidated structure-activity relationships for antagonists. | nih.gov |
| Indolyl-(4-methyl-piperazin-1-yl) methanones | Histamine H4 Receptor | Lipophilic substitutions increased receptor activity. | ijrrjournal.com |
Future Directions and Emerging Research Perspectives
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new molecules and the prediction of their properties, representing a significant future direction for research on 1-(p-Tolyl)piperazine dihydrochloride (B599025). nih.govresearchgate.net These computational tools can analyze vast datasets to identify complex relationships between chemical structures and biological activities or physical characteristics, thereby guiding the synthesis of more effective and targeted derivatives. nih.gov
Furthermore, generative AI models offer a paradigm shift in de novo drug design. youtube.com Instead of merely screening existing virtual libraries, these models can "learn" the fundamental rules of chemical bonding and molecular assembly from a given set of molecules. youtube.com By using the 1-(p-tolyl)piperazine core as a starting point, generative algorithms could propose novel molecular structures with a high likelihood of possessing desired therapeutic effects or material properties. researchgate.net This approach is particularly powerful when only limited data is available, as some advanced models can generate high-quality candidate molecules from just a few dozen training examples. youtube.com
Table 1: Applications of AI/ML in Piperazine (B1678402) Derivative Research
| AI/ML Application | Description | Potential Impact on 1-(p-Tolyl)piperazine Research |
|---|---|---|
| Predictive Modeling (QSAR) | Uses algorithms (e.g., random forests, neural networks) to predict the biological activity or properties of new compounds based on their structure. nih.gov | Rapidly estimates the potential efficacy and properties of novel 1-(p-Tolyl)piperazine derivatives before synthesis. |
| De Novo Drug Design | Employs generative models to create entirely new molecular structures with optimized properties for a specific biological target. youtube.comresearchgate.net | Generates innovative derivatives of the 1-(p-tolyl)piperazine scaffold tailored for enhanced binding affinity or selectivity. |
| Virtual High-Throughput Screening | AI-powered platforms screen massive virtual libraries of compounds against a biological target to identify promising "hits". researchgate.net | Efficiently identifies potential biological targets for 1-(p-Tolyl)piperazine and its analogues from vast compound databases. |
| ADMET Prediction | ML models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of compounds early in the discovery process. researchgate.net | Guides the design of derivatives with more favorable pharmacokinetic and safety profiles. |
High-Throughput Screening Methodologies for Novel Piperazine Derivative Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large chemical libraries for biological activity. nih.gov The application of HTS to libraries containing diverse piperazine derivatives is a promising avenue for discovering novel biological functions associated with the 1-(p-tolyl)piperazine scaffold. nih.gov Phenotypic screening, a type of HTS, is particularly valuable as it can identify compounds that produce a desired effect in a cellular or organismal model without prior knowledge of the specific molecular target. acs.org
Research into piperazine-containing compounds has already demonstrated the power of HTS. For instance, a screening of 1.2 million compounds against E. coli identified sulfonyl piperazine compounds as a promising class of antibacterial agents. nih.gov In another context, HTS was employed to evaluate a series of novel vindoline-piperazine conjugates for anticancer activity, successfully identifying nine compounds with significant antiproliferative effects across 60 human tumor cell lines. nih.gov One of the most potent derivatives featured a 4-trifluoromethylphenyl substituent on the piperazine ring, showcasing how substitutions on the piperazine core can dramatically influence biological activity. nih.gov
Future HTS campaigns could specifically focus on libraries of N-arylpiperazines, including 1-(p-Tolyl)piperazine and its close analogues, to explore a wide range of therapeutic areas. By utilizing automated, miniaturized assays, researchers can test these compounds against numerous enzymes, receptors, or cell lines to uncover new leads for conditions ranging from infectious diseases to cancer. nih.govnih.gov
Table 2: Examples of Piperazine Derivatives Identified Through Screening
| Compound Class | Screening Method | Identified Biological Activity | Research Finding |
|---|---|---|---|
| Sulfonyl piperazines | Ultra-High-Throughput Screening | Antibacterial (targeting lipid A biosynthesis) | Identified from a library of 1.2 million compounds as active against E. coli. nih.gov |
| Vindoline-piperazine conjugates | NCI60 Cell Line Screening | Anticancer (antiproliferative) | A derivative with a 4-trifluoromethylphenyl substituent on the piperazine moiety showed high efficacy against colon and CNS cancer cell lines. nih.gov |
Theoretical Predictions for Undiscovered Binding Interactions and Reactivity Profiles
Computational chemistry provides powerful tools for predicting how a molecule like 1-(p-Tolyl)piperazine dihydrochloride will behave at the atomic level. These theoretical predictions can reveal undiscovered binding interactions with biological targets and offer insights into the compound's reactivity and stability, guiding further experimental work. nih.gov
Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov For 1-(p-Tolyl)piperazine, docking studies could be performed against a wide array of protein structures to generate hypotheses about its potential biological targets. This process involves preparing a 3D structure of the ligand and computationally fitting it into the binding site of a target protein. nih.gov Subsequent analysis of these docking poses can reveal crucial interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions, that stabilize the ligand-protein complex. For example, studies on other piperazine-based compounds have shown that a protonated nitrogen atom within the piperazine ring can form a critical salt bridge with acidic residues like glutamic acid in a target's binding pocket. nih.gov
To refine these predictions, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of atoms and molecules over time, providing a more dynamic and realistic view of the binding event. nih.gov This can help confirm the stability of interactions predicted by docking and identify the key amino acid residues that are essential for binding. nih.gov Furthermore, computational methods can predict the thermodynamic stability of different physical forms (polymorphs) of a compound under various conditions, such as high pressure, which is crucial for understanding its material properties and formulation. mdpi.com
Table 3: Computational Methods for Predicting Molecular Behavior
| Computational Method | Description | Application to 1-(p-Tolyl)piperazine Research |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein's binding site. nih.gov | To identify potential protein targets and predict the binding mode of 1-(p-Tolyl)piperazine and its derivatives. |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to analyze the stability of ligand-protein complexes over time. nih.gov | To validate docking predictions and understand the dynamic nature of the binding interactions with key amino acid residues. |
| Polymorph Stability Prediction | Uses force-field or DFT calculations to evaluate the thermodynamic stability of different crystalline forms of a compound under varying pressure. mdpi.com | To predict the most stable solid-state form of this compound, which is vital for its development as a material or pharmaceutical. |
| pKa Prediction | Calculates the ionization state of a molecule at a given pH. nih.gov | To determine the percentage of the protonated form of the piperazine ring at physiological pH, which is critical for receptor binding. nih.gov |
Q & A
Basic: What are the recommended synthetic protocols for 1-(p-Tolyl)piperazine dihydrochloride, and how is purity validated?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups, followed by reaction with a p-tolyl precursor . Post-synthesis, purification is critical: techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane gradients) are employed to isolate the dihydrochloride salt . Purity validation requires multi-modal characterization:
- Melting point analysis (expected range: 210–235°C for similar piperazine salts) .
- HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase, retention time consistency) .
- Mass spectrometry (ESI+ mode to confirm molecular ion peaks matching theoretical m/z) .
Advanced: How can researchers troubleshoot low yields in the coupling step during synthesis?
Answer:
Low yields in coupling reactions (e.g., forming the p-tolyl-piperazine bond) often stem from suboptimal reaction conditions. Key variables to optimize:
- Reagent stoichiometry : Ensure a 1:1 molar ratio of piperazine to p-tolyl precursor, with excess EDC/HOAt (1.2–1.5 equivalents) to drive reaction completion .
- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilicity. Sonication may homogenize slurries and improve reaction rates .
- Temperature control : Heating to 50–70°C for 2–4 hours promotes activation of intermediates while avoiding thermal decomposition .
- Byproduct removal : Post-reaction, aqueous workups (e.g., NaHCO₃ washes) eliminate unreacted reagents, and repeated dichloromethane extractions recover the product .
Basic: What analytical methods are essential for confirming structural integrity and purity?
Answer:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for p-tolyl), piperazine methylene protons (δ 2.5–3.5 ppm), and chloride counterion integration .
- FT-IR : Stretching vibrations for N-H (3200–3400 cm⁻¹) and C-Cl (700–800 cm⁻¹) confirm salt formation .
- X-ray diffraction (XRD) : For crystalline batches, XRD resolves salt conformation and hydrogen-bonding networks .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.4%) .
Advanced: How should researchers resolve discrepancies in biological activity data across studies?
Answer:
Contradictory bioactivity results (e.g., receptor binding assays) may arise from:
- Solubility variability : Use DMSO stock solutions standardized to 5 mg/mL, warmed to 37°C, and filtered (0.22 µm) to prevent aggregation .
- Salt stability : Hydrochloride salts degrade under humid conditions. Confirm storage at 2–8°C in desiccated containers and monitor via TLC (silica gel, n-hexane/ethyl acetate) for decomposition products .
- Batch-to-batch impurities : Quantify residual solvents (GC-MS) and inorganic ions (ion chromatography) that may antagonize biological targets .
Basic: What are the primary research applications of this compound?
Answer:
The compound serves as:
- Pharmaceutical intermediate : Structural analogs (e.g., trimetazidine dihydrochloride) are anti-ischemic agents, suggesting potential cardiovascular applications .
- Receptor probe : Piperazine derivatives modulate serotonin (5-HT) and dopamine receptors, enabling neuropharmacological studies .
- Anti-inflammatory candidate : Cyclizine derivatives with p-tolyl groups reduce inflammation in rodent models, supporting mechanistic studies .
Advanced: What strategies mitigate degradation during long-term storage?
Answer:
Degradation pathways (hydrolysis, oxidation) are minimized by:
- Lyophilization : Freeze-dried powders stored at -20°C retain >95% purity after 12 months .
- Inert packaging : Argon-filled amber vials with PTFE-lined caps prevent moisture/oxygen ingress .
- Stability-indicating assays : Regular HPLC monitoring (e.g., 3-month intervals) with peak area normalization detects early degradation .
Basic: How is the compound’s solubility profile optimized for in vitro assays?
Answer:
- Aqueous buffers : Phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 enhances solubility to ~1 mg/mL .
- Co-solvents : Ethanol (≤5% v/v) or β-cyclodextrin inclusion complexes improve solubility without cytotoxicity .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : SwissADME or pkCSM models estimate bioavailability (%F = 60–80%), blood-brain barrier permeability (logBB = -0.5 to 0.2), and CYP450 inhibition .
- Molecular docking : AutoDock Vina screens against protein databases (e.g., PDB ID 4AKE) to identify binding poses for mechanistic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
